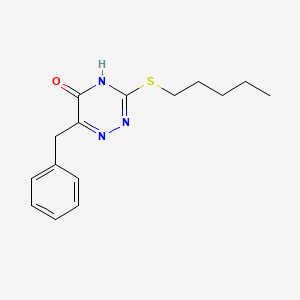
6-Benzyl-3-(pentylsulfanyl)-1,2,4-triazin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyl-3-(pentylsulfanyl)-1,2,4-triazin-5-ol is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3-(pentylsulfanyl)-1,2,4-triazin-5-ol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and hydrazines under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides and a suitable base.
Addition of the Pentylsulfanyl Group: The pentylsulfanyl group can be added via a thiolation reaction using pentylthiol and a suitable catalyst.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Benzyl-3-(pentylsulfanyl)-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pentylsulfanyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Benzyl halides, pentylthiol, and suitable bases or catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and hydroxylated derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-Benzyl-3-(pentylsulfanyl)-1,2,4-triazin-5-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Benzyl-3-(pentylsulfanyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in critical cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Benzyl-3-(butylsulfanyl)-1,2,4-triazin-5-ol: Similar structure with a butylsulfanyl group instead of a pentylsulfanyl group.
6-Benzyl-3-(methylsulfanyl)-1,2,4-triazin-5-ol: Similar structure with a methylsulfanyl group instead of a pentylsulfanyl group.
6-Benzyl-3-(ethylsulfanyl)-1,2,4-triazin-5-ol: Similar structure with an ethylsulfanyl group instead of a pentylsulfanyl group.
Uniqueness
6-Benzyl-3-(pentylsulfanyl)-1,2,4-triazin-5-ol is unique due to the presence of the pentylsulfanyl group, which may confer distinct chemical and biological properties compared to its analogs
Propiedades
Fórmula molecular |
C15H19N3OS |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
6-benzyl-3-pentylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C15H19N3OS/c1-2-3-7-10-20-15-16-14(19)13(17-18-15)11-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3,(H,16,18,19) |
Clave InChI |
QWRQSIFKLDFLLU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSC1=NN=C(C(=O)N1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-5-(prop-2-en-1-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B14100817.png)
![1-(4-Fluorophenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100824.png)
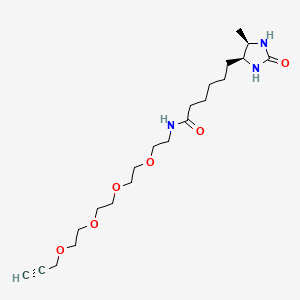
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14100834.png)
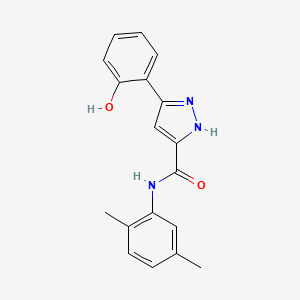
![5,7-dihydroxy-6-[(2S,3R,4R,6R)-4-hydroxy-6-methyl-5-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14100849.png)
![Methyl 4-[7-chloro-6-methyl-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14100865.png)
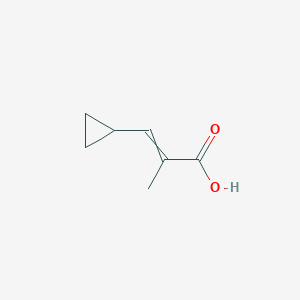
![Methyl 4-[7-fluoro-2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14100880.png)
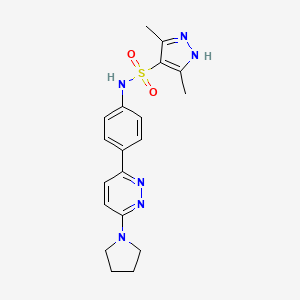
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)propanamide](/img/structure/B14100894.png)
![2-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol](/img/structure/B14100902.png)
![Ethyl 3-((1R,4R)-bicyclo[2.2.1]Hept-5-en-2-yl)-3-oxopropanoate](/img/structure/B14100922.png)
![1-(4-Tert-butylphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100925.png)
